An In-Depth Technical Guide to the Structural Analysis of 3-Methyl-2-phenoxyaniline
An In-Depth Technical Guide to the Structural Analysis of 3-Methyl-2-phenoxyaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Analytical Landscape of Novel Anilines
In contemporary drug discovery and materials science, the phenoxyaniline scaffold is a cornerstone for building molecules with significant biological and chemical properties.[1][2] These structures are integral to various pharmaceutical agents, acting as key intermediates in the synthesis of more complex entities.[1] This guide focuses on a specific, less-documented derivative, 3-Methyl-2-phenoxyaniline . Due to the limited availability of public data for this particular isomer, this document serves as both a predictive analysis and a methodological roadmap. As a senior application scientist, the objective is not merely to present data but to elucidate the process of structural confirmation, providing the causal logic behind each analytical step. We will proceed by outlining a robust synthetic strategy to obtain the molecule, followed by a multi-spectroscopic approach to unequivocally confirm its structure, leveraging data from related isomers for comparative validation.
Section 1: Physicochemical & Synthetic Strategy
A foundational aspect of any chemical analysis is understanding the target molecule's basic properties and having a reliable method to synthesize it. As of this writing, specific experimental data for 3-Methyl-2-phenoxyaniline is not widely published. Therefore, we present predicted properties alongside experimentally determined values for its close structural isomers, 2-phenoxyaniline and 3-phenoxyaniline, to provide context.
Comparative Physicochemical Properties
| Property | 3-Methyl-2-phenoxyaniline (Predicted) | 2-Phenoxyaniline[3] | 3-Phenoxyaniline |
| Molecular Formula | C₁₃H₁₃NO | C₁₂H₁₁NO | C₁₂H₁₁NO |
| Molecular Weight | 199.25 g/mol | 185.22 g/mol | 185.22 g/mol |
| Appearance | Predicted to be a solid or high-boiling liquid | Solid | Solid |
| Melting Point (°C) | N/A | 47-49 | 41-44 |
| Boiling Point (°C) | N/A | 170 (at 18 mmHg) | 329-330 |
| CAS Number | N/A | 2688-84-8 | 3586-12-7 |
Proposed Synthesis: The Ullmann Condensation Approach
To procure the target compound for analysis, a classic and reliable method for forming diaryl ether bonds is the Ullmann condensation.[4][5] This copper-catalyzed reaction couples an aryl halide with a phenol.[5] An alternative, modern approach would be the palladium-catalyzed Buchwald-Hartwig amination, which is also highly effective for C-N and C-O bond formations.[6][7][8] For this guide, we will detail the Ullmann approach, followed by a nitro group reduction.
Caption: Proposed two-step synthesis of 3-Methyl-2-phenoxyaniline.
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Ullmann Condensation: To a solution of 2-bromo-3-nitrotoluene (1.0 equiv) and phenol (1.2 equiv) in a high-boiling solvent like DMF or pyridine, add potassium carbonate (2.0 equiv) and copper(I) iodide (0.1 equiv).[4] Heat the reaction mixture at 150-180 °C for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. Purify the crude product via column chromatography to yield 2-phenoxy-3-nitrotoluene.
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Nitro Group Reduction: Dissolve the intermediate 2-phenoxy-3-nitrotoluene (1.0 equiv) in ethanol or concentrated HCl. Add a reducing agent such as tin(II) chloride (3.0 equiv) or perform catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.[9] Monitor the reaction until the starting material is consumed. Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent. The resulting crude 3-Methyl-2-phenoxyaniline should be purified by column chromatography or distillation.
Section 2: The Multi-Spectroscopic Structural Elucidation Workflow
Confirming the identity and purity of a synthesized compound requires a combination of analytical techniques. Each method provides a unique piece of the structural puzzle.
Caption: A generalized workflow for the spectroscopic analysis of isomers.[10]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the first-line technique to confirm the molecular weight of the target compound. For 3-Methyl-2-phenoxyaniline (C₁₃H₁₃NO), the expected exact mass provides a high-confidence check on the synthetic outcome.
| Parameter | Predicted Value for 3-Methyl-2-phenoxyaniline |
| Molecular Formula | C₁₃H₁₃NO |
| Nominal Molecular Weight | 199 g/mol |
| Monoisotopic Mass | 199.0997 g/mol |
| Expected M+ Peak (m/z) | 199 |
| Key Fragments (m/z) | 184 (M-CH₃)⁺, 106 (M-C₆H₅O)⁺ |
Causality Behind Fragmentation: The molecular ion (M⁺) peak at m/z = 199 is definitive. Common fragmentation pathways for such molecules include the loss of the methyl group (a-cleavage) to give a fragment at m/z 184, and cleavage of the ether C-O bond, which is a characteristic fragmentation for diphenyl ethers, to yield a fragment at m/z 106.[10]
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Acquisition: Inject 1 µL of the sample. The GC oven program should be set to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to ensure proper separation. The mass spectrometer should scan a mass range of m/z 40-500.
-
Analysis: Identify the peak corresponding to the product and analyze its mass spectrum, confirming the molecular ion peak and observing the predicted fragmentation pattern.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is exceptionally useful for identifying the key functional groups within a molecule.[10] The spectrum of 3-Methyl-2-phenoxyaniline is expected to show characteristic absorption bands for the amine (N-H), the aromatic rings (C-H and C=C), and the diaryl ether (C-O-C) linkage.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Amine (N-H) | 3350 - 3500 | Symmetric & Asymmetric Stretch (doublet) |
| Aromatic (C-H) | 3000 - 3100 | Stretch |
| Aliphatic (C-H) | 2850 - 2960 | Stretch (from -CH₃) |
| Aromatic (C=C) | 1450 - 1600 | Ring Stretch |
| Ether (C-O-C) | 1200 - 1250 | Asymmetric Stretch (strong) |
| Aromatic C-H Bend | 675 - 900 | Out-of-Plane Bending |
Expert Insight: The N-H stretching region is highly diagnostic. A primary amine like that in our target molecule will typically show two distinct peaks (a doublet), whereas a secondary amine would show only one.[11] The strong C-O-C ether stretch around 1230 cm⁻¹ is a key confirmation of the phenoxy moiety.[10] Furthermore, the pattern of peaks in the 675-900 cm⁻¹ "fingerprint" region is indicative of the substitution pattern on the aromatic rings.
-
Sample Preparation: If the sample is a solid, a small amount can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands corresponding to the functional groups listed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.[9] Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.
Caption: Structure of 3-Methyl-2-phenoxyaniline with atom numbering for NMR assignment.
The chemical environment of each proton dictates its chemical shift (δ), and adjacent non-equivalent protons cause signal splitting (multiplicity).
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-a (-NH₂) | ~3.8 | Broad Singlet | 2H | Amine protons are often broad and their shift is concentration-dependent. |
| H-b (-CH₃) | ~2.2 | Singlet | 3H | Methyl group on an aromatic ring, no adjacent protons to couple with. |
| H-4 | ~6.8 | Doublet (d) | 1H | Ortho to the electron-donating -NH₂ group, expected to be upfield. |
| H-5 | ~7.1 | Triplet (t) | 1H | Shielded by -NH₂ but deshielded by the phenoxy group. |
| H-6 | ~6.9 | Doublet (d) | 1H | Ortho to the phenoxy group. |
| H-2', 6' | ~7.0 | Doublet (d) | 2H | Protons on the phenoxy ring ortho to the ether linkage. |
| H-3', 5' | ~7.3 | Triplet (t) | 2H | Protons on the phenoxy ring meta to the ether linkage. |
| H-4' | ~7.1 | Triplet (t) | 1H | Proton on the phenoxy ring para to the ether linkage. |
The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached groups.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-b (-CH₃) | ~18 | Typical shift for a methyl group on an aromatic ring. |
| C-4, C-6 | ~115 - 120 | Carbons ortho/para to the strong electron-donating -NH₂ group are shifted upfield. |
| C-5 | ~129 | Aromatic C-H. |
| C-2', 6', 4' | ~120 - 124 | Carbons on the phenoxy ring. |
| C-3', 5' | ~130 | Aromatic C-H on the phenoxy ring. |
| C-3 | ~138 | Quaternary carbon attached to the methyl group. |
| C-1 | ~145 | Carbon attached to the -NH₂ group. |
| C-2 | ~148 | Quaternary carbon attached to the phenoxy group. |
| C-1' | ~157 | Quaternary carbon of the phenoxy ring attached to the ether oxygen. |
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Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrument Setup: Insert the NMR tube into a 400 or 500 MHz NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of ~12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence (like zgpg30) to produce singlets for all carbons. This experiment requires a longer acquisition time than ¹H NMR.
-
Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign all peaks in both spectra based on their chemical shifts, multiplicities, and correlations (if 2D NMR experiments like COSY or HSQC are performed).
Section 3: Conclusion - A Self-Validating Analytical System
The structural elucidation of a novel or sparsely documented molecule like 3-Methyl-2-phenoxyaniline is a systematic process of evidence accumulation. The proposed workflow—from a logical synthesis to a multi-faceted spectroscopic analysis—creates a self-validating system. The mass spectrum confirms the molecular formula, the IR spectrum verifies the presence of essential functional groups, and the detailed ¹H and ¹³C NMR spectra provide the definitive, high-resolution map of the atomic connectivity. By following the protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently synthesize and characterize this and other related phenoxyaniline derivatives, ensuring the scientific integrity required for advanced research and development.
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